methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 86788-49-0
VCID: VC3729481
InChI: InChI=1S/C11H8O5/c1-15-10(13)8-4-6-2-3-7(12)5-9(6)16-11(8)14/h2-5,12H,1H3
SMILES: COC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O
Molecular Formula: C11H8O5
Molecular Weight: 220.18 g/mol

methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate

CAS No.: 86788-49-0

Cat. No.: VC3729481

Molecular Formula: C11H8O5

Molecular Weight: 220.18 g/mol

* For research use only. Not for human or veterinary use.

methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate - 86788-49-0

Specification

CAS No. 86788-49-0
Molecular Formula C11H8O5
Molecular Weight 220.18 g/mol
IUPAC Name methyl 7-hydroxy-2-oxochromene-3-carboxylate
Standard InChI InChI=1S/C11H8O5/c1-15-10(13)8-4-6-2-3-7(12)5-9(6)16-11(8)14/h2-5,12H,1H3
Standard InChI Key UDRWUSXZHQTTEN-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O
Canonical SMILES COC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O

Introduction

Chemical Properties and Structure

Physical Properties

Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate is characterized by specific physical and chemical properties that are essential for understanding its behavior in various chemical and biological systems. The compound has a molecular weight of 220.18 g/mol and a molecular formula of C11H8O5 .

Table 1 summarizes the key physical and chemical properties of methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate:

PropertyValue
CAS Number86788-49-0
Molecular FormulaC11H8O5
Molecular Weight220.18 g/mol
AppearanceCrystalline solid
SolubilitySoluble in organic solvents such as DMSO, ethanol, methanol; poorly soluble in water
Melting PointSimilar compounds in this class typically melt between 90-150°C

The compound's limited water solubility and good solubility in organic solvents are characteristic of many coumarin derivatives, which typically contain both hydrophobic (aromatic rings) and hydrophilic (carbonyl and hydroxyl) moieties. These solubility properties are important considerations for biological testing and formulation development.

Structural Characteristics

The structure of methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate features several key elements that define its chemical reactivity and biological properties. The compound contains a coumarin (2H-chromene-2-one) core with a methyl carboxylate group at position 3 and a hydroxyl group at position 7 .

The coumarin scaffold consists of a benzene ring fused to an α-pyrone ring, creating a planar, aromatic system that contributes to the compound's ability to interact with various biological targets through π-π stacking and hydrophobic interactions. The lactone structure (cyclic ester) in the pyrone ring is susceptible to hydrolysis under basic conditions, which can be an important consideration for the compound's stability in certain environments.

The hydroxyl group at position 7 is particularly significant as it can participate in hydrogen bonding interactions with biological targets and can also serve as a site for further chemical modifications. Additionally, this hydroxyl group contributes to the compound's antioxidant properties through its ability to donate a hydrogen atom to neutralize free radicals.

The methyl ester group at position 3 enhances the compound's lipophilicity and provides a site for potential metabolic transformation or chemical modification. This group can undergo hydrolysis to form the corresponding carboxylic acid, which would alter the compound's physicochemical properties and potentially its biological activities.

Synthesis Methods

The synthesis of methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate can be accomplished through several synthetic routes, with variations in reagents, conditions, and yields. Understanding these methods is crucial for researchers interested in producing this compound for further studies or applications.

One established method for synthesizing related coumarin derivatives involves the reaction of salicylaldehyde derivatives with diethyl malonate or similar reagents in the presence of piperidine as a catalyst, followed by esterification of the resulting carboxylic acid. This Knoevenagel condensation approach is widely used for the preparation of 3-substituted coumarins.

For compounds similar to methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate, researchers have reported synthesis methods that involve ethyl 2-oxo-2H-chromene-3-carboxylate as an intermediate. As described in recent literature, this intermediate can be obtained by reacting appropriate starting materials in toluene under reflux conditions for one hour . The specific reaction conditions are crucial for achieving high yields and purity.

Another potential synthetic route involves the direct esterification of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with methanol in the presence of an appropriate catalyst, such as sulfuric acid or thionyl chloride. This method provides a straightforward approach when the corresponding carboxylic acid is available.

The selection of the most appropriate synthesis method depends on several factors, including the availability of starting materials, required scale, laboratory facilities, and the specific requirements for purity and yield. Researchers often optimize reaction conditions based on their specific needs and constraints.

Biological Activity

Anticancer Properties

Coumarin derivatives, including compounds structurally related to methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate, have demonstrated significant anticancer activities across various cancer types. The mechanisms underlying these effects are diverse and include inhibition of cell proliferation, induction of apoptosis, disruption of cell cycle progression, and modulation of key signaling pathways involved in cancer development and progression.

Studies on structurally related coumarin compounds have shown activity against several types of cancer, including prostate cancer, malignant melanoma, and metastatic renal cell carcinoma. These findings suggest that methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate may exhibit similar anticancer properties, although specific studies on this exact compound would be needed to confirm and characterize its activity profile.

The anticancer effects of coumarin derivatives are believed to be mediated, at least in part, by their metabolites. The metabolic transformation of these compounds can lead to the generation of bioactive species that interact with specific cellular targets, influencing cancer cell survival and proliferation.

Antioxidant Properties

The antioxidant activities of coumarin derivatives are well-documented and are largely attributed to their ability to scavenge free radicals and reactive oxygen species (ROS). These properties make coumarins promising candidates for the development of therapeutic agents targeting oxidative stress-related conditions.

In methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate, the hydroxyl group at position 7 plays a crucial role in its potential antioxidant activity. This functional group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to biological molecules such as proteins, lipids, and DNA.

The antioxidant properties of coumarin derivatives have implications for their potential therapeutic applications in conditions characterized by oxidative stress, including neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions. Further studies specifically examining the antioxidant capacity of methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate would provide valuable insights into its potential applications in this context.

Research Applications

Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate has diverse research applications spanning multiple scientific disciplines. In medicinal chemistry, it serves as a valuable scaffold for the development of novel bioactive compounds through chemical modifications of its functional groups. The hydroxyl group at position 7 and the methyl ester at position
3 provide convenient sites for derivatization, enabling the creation of compound libraries for structure-activity relationship studies.

In biochemical research, this compound and similar coumarin derivatives are used as fluorescent probes for studying various biological processes. The inherent fluorescence properties of coumarins make them useful tools for visualizing cellular structures and monitoring biochemical reactions in real-time. The specific spectral characteristics of methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate may offer advantages for certain applications, such as those requiring specific excitation and emission wavelengths.

Comparison with Similar Compounds

Understanding the relationships between methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate and structurally related compounds provides valuable insights into structure-activity relationships and helps guide the development of derivatives with enhanced properties or specific activities. Several related compounds have been reported in the literature, each with distinct structural features and biological activity profiles.

One closely related compound is 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, which differs from the title compound only in the absence of the methyl ester group. This structural difference significantly affects the compound's physicochemical properties, including solubility, lipophilicity, and membrane permeability, which in turn influence its biological activities and pharmacokinetic profile.

Another related compound is ethyl 2-oxo-2H-chromene-3-carboxylate, which has been used as an intermediate in the synthesis of various coumarin derivatives . This compound lacks the hydroxyl group at position 7 but contains an ethyl ester rather than a methyl ester at position 3. These structural differences result in altered chemical reactivity and biological activity profiles.

N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, described in recent literature, represents a more complex coumarin derivative where the ester group has been replaced with an amide linkage to a 4-methoxyphenethyl moiety . This structural modification significantly alters the compound's properties and has been associated with potential anti-austerity activity against cancer cells.

Table 2 provides a comparison of these structurally related compounds:

CompoundKey Structural DifferencesNotable Properties
Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylateReference compoundPotential antimicrobial, antioxidant, and anticancer activities
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acidLacks methyl ester groupIncreased hydrophilicity, potential for different binding interactions
Ethyl 2-oxo-2H-chromene-3-carboxylateEthyl ester instead of methyl ester, lacks 7-hydroxyl groupIntermediate in synthesis, different reactivity profile
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamideAmide linkage to 4-methoxyphenethyl groupPotential anti-austerity agent against cancer cells

The structural variations among these compounds highlight the importance of specific functional groups in determining biological activities and provide direction for the rational design of new derivatives with optimized properties for specific applications.

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